molecular formula C21H19N5O2S B12152423 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12152423
M. Wt: 405.5 g/mol
InChI Key: BNHFUPQNDWILNV-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a furan-2-ylmethyl group at position 4 of the triazole core, a pyridin-3-yl substituent at position 5, and a sulfanyl acetamide moiety linked to an N-(4-methylphenyl) group. The triazole scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions. The 4-methylphenyl acetamide tail may influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H19N5O2S/c1-15-6-8-17(9-7-15)23-19(27)14-29-21-25-24-20(16-4-2-10-22-12-16)26(21)13-18-5-3-11-28-18/h2-12H,13-14H2,1H3,(H,23,27)

InChI Key

BNHFUPQNDWILNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation Products: Oxidized derivatives of the furan and pyridine rings

    Reduction Products: Reduced triazole derivatives

    Substitution Products: Substituted acetamide derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including the target compound, exhibit significant antimicrobial properties. The presence of the triazole ring is crucial for its interaction with biological targets, making it effective against a range of pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess such properties .

1.2 Antitumor Activity

The compound has been evaluated for its antitumor effects. Triazole derivatives are known for their ability to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis. In vitro studies have indicated that related compounds can effectively target cancer cells, leading to reduced viability and increased cell death . Further research could elucidate the specific pathways through which this compound exerts its antitumor effects.

1.3 Enzyme Inhibition

Another significant application is in enzyme inhibition. The compound is being investigated as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico studies have suggested that modifications to the triazole structure can enhance binding affinity to the enzyme, indicating potential for development as an anti-inflammatory agent .

Agricultural Applications

2.1 Herbicidal Properties

The structural characteristics of triazole compounds also lend themselves to agricultural applications, particularly as herbicides. Compounds with similar frameworks have been reported to inhibit plant growth by interfering with key metabolic pathways. This suggests that 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide may be developed into a new class of herbicides targeting specific weed species while minimizing damage to crops .

Material Science

3.1 Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be utilized in polymer synthesis. Triazole-containing polymers have demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of such compounds into polymer matrices could lead to the development of advanced materials with tailored properties for specific applications in coatings, adhesives, and composites.

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAntimicrobial ActivityEffective against bacteria and fungi
Antitumor ActivityReduction in tumor cell viability
Enzyme Inhibition (5-LOX)Anti-inflammatory potential
AgriculturalHerbicidal PropertiesTargeted weed control
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to analogs with variations in triazole substituents, pyridine positional isomers, and acetamide modifications (Table 1). Key differences include:

Compound Triazole Substituents Pyridine Position Acetamide Substituent Reported Activity Evidence ID
Target Compound 4-(Furan-2-ylmethyl), 5-(pyridin-3-yl) 3-yl N-(4-methylphenyl) Not specified -
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(pyridin-3-yl) 3-yl N-(4-ethylphenyl) Orco agonist (insect olfaction)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(pyridin-2-yl) 2-yl N-(4-butylphenyl) Orco antagonist
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino, 5-(furan-2-yl) N/A Variable aryl groups Anti-exudative (e.g., 15/21 compounds > diclofenac sodium)
N-(2-Ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(Furan-2-ylmethyl), 5-(pyridin-4-yl) 4-yl N-(2-ethoxyphenyl) Not specified (structural analog)
KA1-KA15 (N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides) 4-(Carbamoylmethyl), 5-(pyridin-4-yl) 4-yl Variable aryl groups Antimicrobial, antioxidant, anti-inflammatory

Key Observations:

Pyridine Positional Isomerism :

  • The pyridin-3-yl group in the target compound and VUAA1 contrasts with pyridin-2-yl (OLC15) and pyridin-4-yl (, KA1-KA15). Pyridine position affects electronic properties and target binding; for example, VUAA1’s 3-yl substitution is critical for Orco agonism .

Triazole Substituents: The furan-2-ylmethyl group in the target compound differs from ethyl (VUAA1/OLC15), carbamoylmethyl (KA1-KA15), or amino (). Furan’s electron-rich nature may enhance π-π interactions, while alkyl/amino groups influence solubility and hydrogen bonding.

Acetamide Modifications :

  • The N-(4-methylphenyl) acetamide tail balances lipophilicity and steric bulk. In contrast, N-(4-ethylphenyl) (VUAA1) and N-(2-ethoxyphenyl) () alter metabolic stability and membrane permeability. Electron-withdrawing groups (e.g., chloro, nitro) in KA1-KA15 enhance antimicrobial activity .

Biological Activities: Orco Modulation: VUAA1 and OLC15 demonstrate agonist/antagonist effects, suggesting the triazole-pyridine-acetamide scaffold is versatile for insect olfaction targets . Anti-Exudative Activity: Amino-substituted triazole-furan derivatives () show efficacy comparable to diclofenac sodium, implying the furan-triazole core may synergize with anti-inflammatory pathways. Antimicrobial Activity: KA1-KA15 derivatives with pyridin-4-yl and carbamoyl groups exhibit broad-spectrum effects, highlighting the role of polar substituents in microbial target engagement .

Structure-Activity Relationship (SAR) Insights:

  • Pyridine Position : 3-yl and 4-yl isomers may target distinct receptors (e.g., Orco vs. microbial enzymes).
  • Furan vs.
  • Acetamide Tail : Bulky substituents (e.g., butylphenyl in OLC15) may reduce off-target interactions, while electron-deficient aryl groups (e.g., chloro in KA14) enhance antimicrobial potency .

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide , also known by its CAS number 1803599-53-2, is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N4OSC_{14}H_{13}N_{4}OS with a molecular weight of 293.35 g/mol. The structure features a triazole ring, a furan moiety, and a pyridine ring, which are known for contributing to various biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising activity against several bacterial strains. For instance:

  • Antibacterial Efficacy : Research indicates that triazole compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.125 to 8 μg/mL, suggesting potent activity comparable to standard antibiotics like ciprofloxacin and vancomycin .

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. The compound has been evaluated against various fungal pathogens, demonstrating effectiveness similar to established antifungal agents. The antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes .

Anticancer Potential

The triazole scaffold is also associated with anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on different positions of the triazole ring significantly influence their potency and selectivity:

  • Furan and Pyridine Substituents : The presence of furan and pyridine rings enhances lipophilicity and bioavailability, which are essential for effective cellular uptake.
  • Sulfur Atom : The sulfanyl group plays a pivotal role in enhancing antimicrobial activity by facilitating interactions with bacterial enzymes.

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazole derivatives, including the compound , and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that modifications at the N-position significantly affected potency against E. coli and Klebsiella pneumoniae .
  • Anticancer Activity : Another study investigated the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels .

Q & A

Q. What are the optimal synthesis conditions for this compound, and how are yields maximized?

The synthesis involves multi-step reactions, with critical parameters including temperature (60–100°C), solvent choice (ethanol or DMF), and base catalysis (KOH/NaOH). For example, alkylation of 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in DMF at 80°C under nitrogen achieves ~75% yield. Reaction monitoring via TLC or HPLC ensures completion, and purification employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques validate structural integrity and purity?

  • NMR spectroscopy (¹H/¹³C): Confirms substituent positions and absence of impurities.
  • HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase).
  • Mass spectrometry : Molecular ion peaks align with theoretical mass (e.g., [M+H]⁺ ~479.5 g/mol) .

Q. What in vitro assays are recommended for initial biological screening?

Anti-exudative activity is tested using carrageenan- or formalin-induced edema in rodent models (doses: 50–100 mg/kg). In vitro cytotoxicity assays (MTT/propidium iodide) against cancer cell lines (e.g., HeLa, MCF-7) evaluate therapeutic potential. IC₅₀ values are compared to reference drugs .

Advanced Research Questions

Q. How do substituent variations on the triazole ring influence bioactivity?

A SAR study comparing derivatives with halogen (Cl, F), methoxy, or alkyl groups shows:

SubstituentAnti-exudative Activity (AEA)*Cytotoxicity (IC₅₀, μM)
-Cl68% inhibition12.5 ± 1.2
-OCH₃54% inhibition18.7 ± 2.1
-CH₃45% inhibition25.9 ± 3.0
*AEA measured at 100 mg/kg. Electron-withdrawing groups (e.g., Cl) enhance activity by improving target binding .

Q. What computational strategies predict target interactions and binding modes?

Molecular docking (AutoDock Vina) against COX-2 or EGFR kinases reveals hydrogen bonds between the triazole sulfur and catalytic lysine residues (binding energy: −9.2 kcal/mol). MD simulations (100 ns) assess stability of ligand-protein complexes. QSAR models using descriptors like logP and polar surface area optimize pharmacokinetics .

Q. How to resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values (e.g., 12.5 μM vs. 25.9 μM) may arise from assay conditions (serum concentration, incubation time) or cell line heterogeneity. Meta-analysis with standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., caspase-3 activation for apoptosis) validate results .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Esterification of the acetamide group increases logP from 2.1 to 3.8.
  • Nanoformulation : PEGylated liposomes (size: 120 nm) enhance plasma half-life from 2.1 to 8.5 hours in rats .

Methodological Considerations

  • Synthetic Challenges : Competing side reactions (e.g., over-alkylation) are minimized by slow reagent addition and inert atmospheres .
  • Data Reproducibility : Detailed reporting of NMR shifts (δ 7.3–8.1 ppm for pyridine protons) and HPLC gradients ensures cross-lab consistency .

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